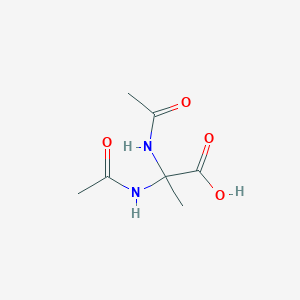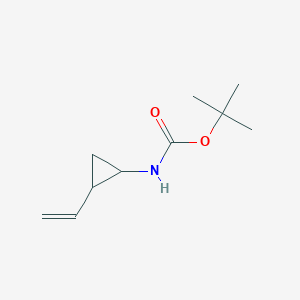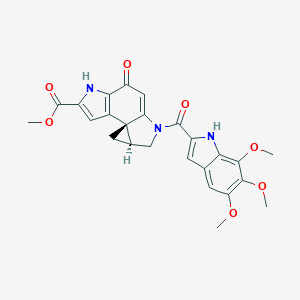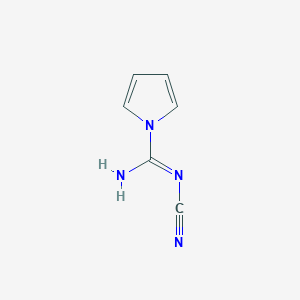
2,2-Diacetamidopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves several steps, including Michael addition reactions, deprotection, and hydrogenation. For instance, the butane-2,3-diacetal desymmetrized glycolic acid undergoes Michael addition reactions with high diastereoselectivity, followed by deprotection to yield α-hydroxy acids. Hydrogenation of nitro groups in some adducts leads to γ-lactams, which can be transformed into α-hydroxy-γ-amino acid derivatives . This suggests that similar strategies could be employed in the synthesis of 2,2-diacetamidopropanoic acid, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-diacetamidopropanoic acid can be complex, with multiple functional groups influencing their reactivity and physical properties. For example, the presence of acetamido groups, as seen in N-(2-acetamido)iminodiacetic acid (H2ADA), plays a significant role in metal ion complexation and amide deprotonation . These structural features are crucial for understanding the behavior of 2,2-diacetamidopropanoic acid in various chemical environments.
Chemical Reactions Analysis
The chemical reactions of compounds related to 2,2-diacetamidopropanoic acid often involve interactions with metal ions. The study of H2ADA revealed its ability to form 2:1 complexes with various metal ions, such as Zn(II), Co(II), and Cu(II), and the amide groups can be deprotonated by some of these metals . Additionally, the synthesis of 2-(2-mercaptoacetamido)-3-phenylpropanoic acid as a metallo-β-lactamase inhibitor involves peptide coupling reactions, highlighting the reactivity of the amide bond in such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 2,2-diacetamidopropanoic acid are influenced by their molecular structure. The presence of amide groups, for example, can affect the solubility, acidity, and complexation behavior with metals. The studies on related compounds provide data on formation constants for metal complexes and suggest probable structures of these complexes in solution . Additionally, the synthesis of labeled compounds for pharmacological studies indicates the importance of understanding the physical properties, such as radioactivity and chemical yield, for in vivo applications .
Aplicaciones Científicas De Investigación
Analysis of Global Trends in Herbicide Research
Herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) are widely used in agriculture and urban pest control, indirectly affecting natural environments. Research in this area focuses on toxicology, mutagenicity, and the impact on non-target species, including water ecosystems and gene expression. This highlights the importance of studying chemical compounds for environmental safety and effectiveness in specific applications, which could extend to the research on 2,2-Diacetamidopropanoic acid in terms of environmental impact and safety protocols (Zuanazzi, Ghisi, & Oliveira, 2020).
The Use of Amino Acids as Corrosion Inhibitors
The review on the use of glutamic acid and its derivatives as corrosion inhibitors for metals explores how these compounds can interact with metal surfaces to prevent corrosion. This could suggest potential industrial and scientific applications for 2,2-Diacetamidopropanoic acid if it shares similar properties with glutamic acid derivatives, highlighting the versatility of amino acids and their derivatives in various scientific and industrial contexts (Hamadi, Mansouri, Oulmi, & Kareche, 2018).
Poly (Glutamic Acid) and Its Emerging Applications
Poly (γ-glutamic acid) (PGA) demonstrates the potential of amino acid-based biopolymers in food, pharmaceuticals, healthcare, and water treatment. This underlines the significance of exploring similar biopolymers, possibly including derivatives of 2,2-Diacetamidopropanoic acid, for their biodegradable and edible properties, contributing to sustainable development in various fields (Bajaj & Singhal, 2011).
Caffeic Acid Derivatives and Their Applications
The review of caffeic acid (CA) derivatives patents between 2009 and 2013 illustrates the chemical modification strategies to enhance biological activities and therapeutic applications. This could provide a framework for modifying 2,2-Diacetamidopropanoic acid to develop new compounds with potential therapeutic or industrial applications, demonstrating the innovation potential in chemistry and biotechnology (Silva, Oliveira, & Borges, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-diacetamidopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)8-7(3,6(12)13)9-5(2)11/h1-3H3,(H,8,10)(H,9,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWWTBWNVZPJBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278793 |
Source


|
| Record name | 2,2-diacetamidopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diacetamidopropanoic acid | |
CAS RN |
98337-17-8 |
Source


|
| Record name | 2,2-diacetamidopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)
![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)




![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)
![11-Methylbenz[a]anthracene](/img/structure/B135086.png)

